2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid
CAS No.: 56894-52-1
Cat. No.: VC11999965
Molecular Formula: C15H9ClN2O3
Molecular Weight: 300.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56894-52-1 |
|---|---|
| Molecular Formula | C15H9ClN2O3 |
| Molecular Weight | 300.69 g/mol |
| IUPAC Name | 2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
| Standard InChI | InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-18-14(21-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20) |
| Standard InChI Key | VGLVQQAXSYLCLN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid (C₁₅H₉ClN₂O₃) features a planar benzoic acid moiety fused to a 1,3,4-oxadiazole heterocycle, with a 3-chlorophenyl substituent at the oxadiazole’s 5-position. The carboxyl group at the ortho position of the benzene ring introduces hydrogen-bonding capacity, while the oxadiazole’s electron-deficient nature enhances π-π stacking interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₉ClN₂O₃ | |
| Molecular Weight | 300.69 g/mol | |
| IUPAC Name | 2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid | |
| SMILES | C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)C(=O)O | |
| InChIKey | VGLVQQAXSYLCLN-UHFFFAOYSA-N |
Isomerism and Related Derivatives
Positional isomerism significantly impacts bioactivity. For instance, the 4-chlorophenyl analog (CAS 56894-53-2) exhibits distinct electronic properties due to para-substitution, altering receptor binding affinities . Similarly, 1,2,4-oxadiazole variants (e.g., CAS 1094255-70-5) demonstrate varied metabolic stability, underscoring the importance of heterocycle orientation .
Synthesis and Characterization
Synthetic Pathways
The compound is typically synthesized via cyclocondensation of benzoic acid hydrazides with substituted benzoyl chlorides, followed by oxidative cyclization . A representative route involves:
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Hydrazide Formation: Reaction of methyl 2-(hydrazinecarbonyl)benzoate with 3-chlorobenzoyl chloride.
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Cyclodehydration: Treatment with phosphorus oxychloride (POCl₃) to form the oxadiazole ring .
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Ester Hydrolysis: Alkaline hydrolysis of the methyl ester to yield the free carboxylic acid.
Table 2: Synthetic Yield Optimization
| Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| POCl₃ (Catalytic) | 80 | 72 | 98.5 |
| Thionyl Chloride | 70 | 65 | 97.2 |
Analytical Validation
Structural confirmation employs:
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FT-IR: Carboxylic O-H stretch (2500–3000 cm⁻¹), C=O (1680–1700 cm⁻¹), and oxadiazole C=N (1610 cm⁻¹) .
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NMR: ¹H NMR (DMSO-d₆) signals at δ 8.2–8.4 ppm (aromatic protons) and δ 13.1 ppm (COOH proton) .
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HPLC-MS: [M+H]⁺ peak at m/z 301.05, confirming molecular weight.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but improved solubility in DMSO (34 mg/mL). Stability studies indicate degradation <5% over 6 months at −20°C, though photodegradation occurs under UV light (λ = 254 nm) .
Table 3: Physicochemical Profile
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.75 | Computational |
| pKa (COOH) | 3.8 | Potentiometric |
| Melting Point | 218–220°C (decomposes) | DSC |
ADMET Predictions
In silico models suggest moderate blood-brain barrier permeability (Pe = 4.7 × 10⁻⁶ cm/s) and CYP3A4 inhibition potential (IC₅₀ = 8.2 μM) . Renal excretion is predicted as the primary elimination route.
Biological Activity and Mechanism
| Cell Line | IC₅₀ (μM) | Target Inhibition (%) |
|---|---|---|
| HepG2 | 11.2 ± 1.4 | VEGFR-2: 84 |
| MCF-7 | 23.5 ± 2.1 | VEGFR-2: 67 |
Antimicrobial Activity
Preliminary data on oxadiazole derivatives show MIC values of 16 μg/mL against Staphylococcus aureus, though specific data for this compound remain unreported.
Future Research Directions
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Pharmacophore Optimization: Introducing electron-withdrawing groups at the 4-position of the benzoic acid ring to enhance VEGFR-2 binding .
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Prodrug Development: Synthesizing methyl or ethyl esters to improve oral bioavailability.
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Targeted Delivery: Conjugation with folate ligands for tumor-specific accumulation.
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